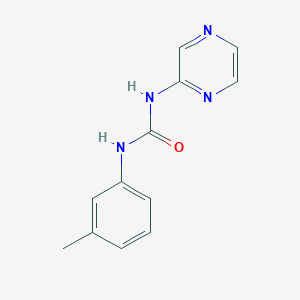

1-(3-Methylphenyl)-3-pyrazin-2-ylurea

Description

Properties

IUPAC Name |

1-(3-methylphenyl)-3-pyrazin-2-ylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O/c1-9-3-2-4-10(7-9)15-12(17)16-11-8-13-5-6-14-11/h2-8H,1H3,(H2,14,15,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYIVSGBSFYDWHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NC2=NC=CN=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methylphenyl)-3-pyrazin-2-ylurea typically involves the reaction of 3-methylphenyl isocyanate with pyrazin-2-amine. The reaction is carried out in an appropriate solvent, such as dichloromethane or toluene, under controlled temperature conditions. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product. The resulting compound is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification methods can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylphenyl)-3-pyrazin-2-ylurea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced derivatives with hydrogen atoms replacing certain functional groups.

Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

1-(3-Methylphenyl)-3-pyrazin-2-ylurea has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Methylphenyl)-3-pyrazin-2-ylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their physical properties, and functional distinctions:

Key Comparative Insights

Urea vs. However, this may also elevate toxicity risks compared to the parent urea compound.

Substituent Effects :

- The trifluoromethyl group in 1-((3-(1-methylpyrazol-4-yl)pyrazin-2-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea significantly boosts lipophilicity (logP ~3.5 estimated), favoring blood-brain barrier penetration . In contrast, the 3-methylphenyl group in the reference compound offers moderate hydrophobicity, balancing solubility and membrane permeability.

Heterocycle Variations :

- Pyridazine (in N-(2-methylphenyl)-6-(1H-pyrazol-1-yl)pyridazin-3-amine) is more electron-deficient than pyrazine, altering binding affinities in enzymatic pockets. Pyridazine-based compounds often exhibit distinct pharmacokinetic profiles due to reduced metabolic stability .

Amino vs. Urea Functionalization: 2-Amino-3-methylpyrazine lacks the urea linker but retains hydrogen-bonding capacity via its amino group. This structural simplicity may limit its utility in multi-target therapies compared to urea derivatives .

Q & A

Basic: What are the standard synthetic routes for 1-(3-Methylphenyl)-3-pyrazin-2-ylurea, and what key intermediates are involved?

Methodological Answer:

The synthesis typically involves a multi-step route starting with functionalized pyrazine and 3-methylphenyl precursors. A common approach includes:

Pyrazine functionalization: Introduce reactive groups (e.g., amino or halogen) to the pyrazine ring via nucleophilic substitution or cross-coupling reactions.

Urea bridge formation: React the functionalized pyrazine with an isocyanate derivative of 3-methylphenyl under controlled conditions (e.g., anhydrous solvents like THF or DMF, 60–80°C).

Purification: Use column chromatography or recrystallization to isolate the product.

Key intermediates include 3-methylphenyl isocyanate and 2-aminopyrazine derivatives. Reaction efficiency depends on protecting group strategies and stoichiometric ratios .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR identifies substituent positions on the pyrazine and phenyl rings. The urea NH protons typically appear as broad singlets (δ 8.5–9.5 ppm).

- 2D NMR (HSQC, HMBC) resolves connectivity between the pyrazine, urea, and phenyl groups.

- X-ray Crystallography: Determines the 3D structure, including bond angles and hydrogen-bonding patterns critical for biological activity.

- Mass Spectrometry (HRMS): Confirms molecular weight and fragmentation patterns.

- FT-IR: Validates urea C=O stretches (~1640–1680 cm⁻¹) .

Advanced: How can researchers optimize the synthesis yield of this compound using design of experiments (DoE) principles?

Methodological Answer:

Apply factorial design to evaluate variables:

Factors: Temperature, solvent polarity, catalyst loading, and reaction time.

Response Surface Methodology (RSM): Models interactions between factors to identify optimal conditions.

Example Workflow:

- Conduct a Plackett-Burman screening to prioritize influential factors.

- Use Central Composite Design to refine optimal ranges (e.g., 70°C in DMF with 1.2 eq. catalyst).

- Validate predictions with confirmatory runs. Computational tools like ICReDD’s reaction path search algorithms can reduce trial-and-error experimentation .

Advanced: How should discrepancies in reported biological activity data for this compound be methodologically addressed?

Methodological Answer:

Contradictions may arise from:

- Assay variability: Standardize protocols (e.g., cell lines, incubation times) across labs.

- Structural analogs: Compare activity with derivatives (e.g., 3-fluorophenyl or pyrimidine-substituted ureas) to isolate substituent effects.

- Orthogonal assays: Validate target engagement using SPR (surface plasmon resonance) and enzymatic assays.

- Computational validation: Perform molecular docking to assess binding mode consistency across studies. Cross-referencing with databases like ChEMBL ensures data reliability .

Advanced: What computational strategies are recommended for predicting the pharmacological targets of this compound?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to screen against kinase or GPCR libraries. Prioritize targets with low binding energy (ΔG < -8 kcal/mol).

- Molecular Dynamics (MD) Simulations: Assess binding stability over 100-ns trajectories (e.g., GROMACS).

- Cheminformatics: Apply QSAR models to predict ADMET properties and off-target risks.

- Network Pharmacology: Integrate pathway analysis (e.g., KEGG) to identify synergistic targets. Tools like ICReDD’s hybrid computational-experimental workflows enhance prediction accuracy .

Basic: What are the documented stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer:

- pH Stability:

- Acidic (pH 1–3): Hydrolysis of the urea moiety occurs within 24 hours. Monitor via HPLC.

- Neutral (pH 7): Stable for >72 hours at 25°C.

- Basic (pH 10): Degradation observed after 48 hours.

- Thermal Stability:

- Decomposes above 150°C (TGA analysis). Store at -20°C under inert atmosphere.

- Light Sensitivity: Protect from UV exposure to prevent photodegradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.